N-Boc-3-methoxybenzyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3-methoxybenzyl-glycine is a chemical compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the benzyl group is substituted with a methoxy group at the third position . This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc group is introduced by reacting glycine with di-tert-butyl dicarbonate under basic conditions . The 3-methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base .
Industrial Production Methods
Industrial production methods for N-Boc-3-methoxybenzyl-glycine are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-methoxybenzyl-glycine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The methoxybenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: TFA, oxalyl chloride in methanol, or other acidic conditions.
Substitution: Bases such as sodium hydride or potassium carbonate, and nucleophiles like alkyl halides or amines.
Major Products Formed
Deprotection: Glycine derivatives without the Boc group.
Substitution: Various substituted benzyl glycine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-3-methoxybenzyl-glycine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-3-methoxybenzyl-glycine involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Similar in structure but lacks the methoxybenzyl group.
N-Boc-3-methoxybenzyl-alanine: Similar but with an additional methyl group on the alpha carbon.
Uniqueness
N-Boc-3-methoxybenzyl-glycine is unique due to the presence of both the Boc-protected amino group and the methoxybenzyl group, which provides additional reactivity and functionalization options compared to simpler Boc-protected amino acids .
Biological Activity
N-Boc-3-methoxybenzyl-glycine (N-Boc-3-MBG) is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential applications in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-Boc-3-MBG is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain includes a 3-methoxybenzyl moiety. This structure imparts specific chemical properties that facilitate its use in various scientific applications.
The primary mechanism of action for N-Boc-3-MBG involves:
- Protection of the Amino Group : The Boc group protects the amino group from unwanted reactions during chemical synthesis, allowing for selective deprotection under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride.
- Reactivity : The methoxybenzyl group can participate in nucleophilic substitution reactions, enabling further functionalization of the molecule.
Biological Applications
N-Boc-3-MBG has several important applications in biological research:
- Peptide Synthesis : It serves as a building block in the synthesis of peptides, which are crucial for various biological functions and therapeutic applications.
- Enzyme Studies : The compound is utilized in studying enzyme mechanisms and protein interactions, providing insights into biochemical pathways.
- Pharmaceutical Development : N-Boc-3-MBG is a precursor for developing pharmaceuticals, particularly those targeting specific biological pathways .
Case Studies
-
Selective N-terminal Acylation :
A study demonstrated that N-Boc-3-MBG can be used for selective N-terminal acylation of peptides, which enhances the introduction of functional groups at the peptide's N-terminus. This method allows for high selectivity and efficiency in modifying peptide structures . -
Glycine Derivative Reactions :
Research involving glycine derivatives showed that compounds like N-Boc-3-MBG can effectively couple with various substrates under copper-catalyzed conditions, leading to significant yields of desired products. This highlights its utility in asymmetric synthesis and chiral catalysis .
Data Table: Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity | Applications |
---|---|---|---|
This compound | Boc protected amino acid with 3-methoxybenzyl group | Enzyme studies, peptide synthesis | Pharmaceutical development |
N-Boc-glycine | Simple Boc protected glycine | Limited due to lack of side chains | Basic peptide synthesis |
N-Boc-alanine | Boc protected alanine | Moderate activity | Peptide synthesis |
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-6-5-7-12(8-11)20-4/h5-8H,9-10H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWTUXDWKMPANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.